1,3-Diaminopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJVJPLKCPIBV-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Record name | 1,3-DIAMINOPROPANE | |
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Related CAS |
62704-76-1, 10517-44-9 (di-hydrochloride) | |
| Record name | 1,3-Propanediamine, homopolymer | |
| Source | CAS Common Chemistry | |
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| Record name | Trimethylenediamine | |
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DSSTOX Substance ID |
DTXSID1021906 | |
| Record name | 1,3-Diaminopropane | |
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Molecular Weight |
74.13 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] | |
| Record name | 1,3-DIAMINOPROPANE | |
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| Record name | 1,3-Propanediamine | |
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| Record name | 1,3-Propanediamine | |
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Boiling Point |
275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg | |
| Record name | 1,3-DIAMINOPROPANE | |
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| Record name | 1,3-Diaminopropane | |
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Flash Point |
75 °F (NTP, 1992) | |
| Record name | 1,3-DIAMINOPROPANE | |
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Solubility |
Soluble (NTP, 1992) | |
| Record name | 1,3-DIAMINOPROPANE | |
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Density |
0.881 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 1,3-DIAMINOPROPANE | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 1,3-DIAMINOPROPANE | |
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Vapor Pressure |
11.5 [mmHg] | |
| Record name | 1,3-Propanediamine | |
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CAS No. |
109-76-2, 54018-94-9, 18773-03-0 | |
| Record name | 1,3-DIAMINOPROPANE | |
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| Record name | 1,3-Propanediamine | |
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| Record name | Trimethylenediamine | |
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| Record name | 1,3-PROPANEDIAMINE | |
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Melting Point |
10 °F (NTP, 1992), -12 °C | |
| Record name | 1,3-DIAMINOPROPANE | |
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Advanced Synthetic Methodologies for 1,3 Diaminopropane and Its Derivatives
Contemporary Synthetic Routes and Optimizations
1,3-Diaminopropane is a valuable chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, polymers, and organic chemicals. sciencedaily.com Traditional production methods are often petroleum-based, leading to a search for more sustainable and efficient synthetic strategies. sciencedaily.com Recent advancements have focused on optimizing existing chemical routes and developing novel bio-based approaches.
A prevalent industrial method for synthesizing this compound is a two-stage continuous process. chemicalbook.comchemicalbook.com This process begins with the reaction of acrylonitrile (B1666552) with an excess of ammonia (B1221849). ebi.ac.ukwikipedia.org This initial step, known as amination, is typically conducted at temperatures between 70 and 100 °C and pressures of 10 to 20 MPa, yielding intermediate products such as 3-aminopropionitrile and bis(2-cyanoethyl)amine. chemicalbook.comchemicalbook.com
The subsequent stage involves the hydrogenation of the resulting aminonitrile mixture. ebi.ac.ukwikipedia.org This reduction is carried out in a downstream reactor over a fixed-bed catalyst, commonly composed of cobalt or nickel. chemicalbook.comchemicalbook.com The hydrogenation step operates at temperatures ranging from 60 to 120 °C. chemicalbook.com The primary products of this stage are this compound and bis(3-aminopropyl)amine. chemicalbook.com To enhance the yield of this compound, process optimizations can be implemented, such as the addition of a polar solvent and water or utilizing a significant excess of ammonia in the initial reaction. chemicalbook.comchemicalbook.com
A variation of this method involves the cyanoethylation of oleylamine (B85491) with acrylonitrile, followed by catalytic reduction of the nitrile group using a catalyst like Raney nickel to produce N-Oleyl-1,3-propanediamine.
In a move towards sustainable and renewable production, significant research has been directed at producing this compound from biomass using metabolically engineered microorganisms. sciencedaily.com Escherichia coli (E. coli) has emerged as a key host organism for this purpose, as it does not naturally produce this compound. sciencedaily.com
Researchers have successfully engineered E. coli strains capable of producing this compound via fermentation. sciencedaily.com This involves introducing heterologous biosynthetic pathways into the bacterium. researchgate.net Two primary pathways have been investigated: the C4 pathway starting from oxaloacetate and the C5 pathway from L-glutamate. researchgate.netnih.gov In silico flux analysis revealed that the C4 pathway is more efficient for this compound production. researchgate.netnih.gov This pathway utilizes the dat (2-ketoglutarate 4-aminotransferase) and ddc (L-2,4-diaminobutanoate decarboxylase) genes from Acinetobacter baumannii. researchgate.netdbpia.co.kr
Further metabolic engineering strategies have been applied to optimize the production flux. These include overexpressing genes like ppc and aspC to channel more carbon towards the synthesis pathway and knocking out competing pathways, such as the pfkA gene, to increase precursor availability. researchgate.netdbpia.co.kr Through these modifications and fed-batch fermentation in a glucose minimal medium, engineered E. coli strains have achieved a production titer of 13 g/L of this compound. researchgate.netdbpia.co.kr This biotechnological route offers a promising alternative to conventional petroleum-based synthesis. sciencedaily.com
| Engineering Strategy | Gene/Pathway Modified | Effect on 1,3-DAP Production | Reference |
| Heterologous Pathway Introduction | dat and ddc from A. baumannii (C4 pathway) | Enables 1,3-DAP synthesis | researchgate.netdbpia.co.kr |
| Flux Increase | Overexpression of ppc and aspC | Increased flux towards 1,3-DAP synthesis | researchgate.netdbpia.co.kr |
| Competing Pathway Deletion | Knockout of pfkA | Increased 1,3-DAP production | researchgate.netdbpia.co.kr |
| Final Strain Fermentation | Fed-batch fermentation | Achieved 13 g/L of 1,3-DAP | researchgate.netdbpia.co.kr |
The development of novel catalyst systems is crucial for improving the efficiency and selectivity of reactions involving this compound. Aminopropylated silica (B1680970) has been identified as an effective and reusable heterogeneous catalyst for various organic reactions, including Michael additions and Knoevenagel condensations. mdpi.comrsc.org These materials are typically prepared via a sol-gel process using tetraethyl orthosilicate (B98303) (TEOS) and aminopropyltriethoxysilane (APTES). ntu.edu.tw The catalytic performance is influenced by the amount of aminopropyl groups and the material's textural properties. ntu.edu.twconicet.gov.ar
In the synthesis of nitrogen-containing heterocycles, such as 2-arylpyridines from acetophenones and this compound, a novel heterogeneous copper catalyst has been developed. beilstein-journals.orgresearchgate.net This catalyst utilizes modified lignosulfonate as a support for the copper species and has demonstrated robust activity. beilstein-journals.orgresearchgate.net Furthermore, ruthenium-based catalysts, specifically PNN pincer ruthenium complexes, have been employed for the direct synthesis of polyamides through the catalytic dehydrogenation of diols and diamines, including this compound. researchgate.net
| Catalyst System | Reaction Type | Substrates | Reference |
| Aminopropylated silica | Knoevenagel–Michael reaction | Aldehydes, 1-phenyl-3-methylpyrazolone | mdpi.com |
| Lignosulfonate-supported Copper | 2-Arylpyridine synthesis | Acetophenones, this compound | beilstein-journals.orgresearchgate.net |
| PNN pincer Ruthenium complex | Polyamide synthesis | Diols, Diamines (incl. This compound) | researchgate.net |
| Triethylborane-1,3-diaminopropane | Radical Polymerization | Olefins | google.com |
This compound is a key building block for polyamides, which are used as engineering plastics, medical materials, and adhesives. sciencedaily.com The synthesis of polyamides can be achieved through the reaction of this compound with dicarboxylic acids or their derivatives. mdpi.comgoogle.com For instance, polyamides have been prepared by reacting this compound with diphenyl isophthalate (B1238265) at elevated temperatures. google.com
A significant challenge in polymer chemistry is the synthesis of homogeneous polymers with a precisely defined length and structure. To this end, a convergent, iterative, and split-couple strategy has been developed for the synthesis of homogeneous polymers of 1,3-propanediamine, also known as long-chain polyamines (LCPAs). researchgate.netoup.com This method employs 1,3-dibromopropane (B121459) as a "glue" to couple subunit blocks, overcoming issues of variable reactivity and poor reproducibility found in previous methods. researchgate.netoup.com Using this strategy, LCPAs of specific lengths, such as 7-mer, 11-mer, and 15-mer, have been successfully synthesized in a controlled manner. oup.com
Novel Catalyst Systems in this compound Synthesis
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound backbone allows for the creation of derivatives with tailored properties for specific applications, such as metal chelation or as building blocks for more complex molecules.
An important example of a functionalized derivative is N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetic acid (H₂bppd). A high-yield synthesis for this compound has been reported, enabling its use in coordination chemistry. nih.gov The synthesis involves the reaction of this compound with appropriate precursors to introduce both pyridylmethyl and acetic acid groups onto the nitrogen atoms.
H₂bppd is a hexadentate ligand capable of forming stable complexes with various metal ions. nih.gov For example, it has been shown to complex with trivalent metal ions like Ga(III). The resulting [Ga(bppd)]⁺ complex features a distorted octahedral geometry with the gallium ion coordinated by a N₄O₂ donor set. nih.gov The synthesis of such functionalized derivatives expands the utility of this compound into areas like medical imaging and catalysis, where metal complexes play a crucial role. nih.govnih.gov The structural properties of these complexes can be investigated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. nih.gov
Carboxymethyl Derivatives and Sodium Salts
Carboxymethyl derivatives of this compound are a class of compounds characterized by the attachment of one or more carboxymethyl groups (-CH₂COOH) to the nitrogen atoms of the diamine. These derivatives, particularly their sodium salts, exhibit amphiphilic properties, meaning they possess both water-attracting (hydrophilic) and water-repelling (hydrophobic) parts. ontosight.ai This dual nature is conferred by the combination of a hydrophobic alkyl chain, the polar amino groups of the propane (B168953) backbone, and the charged carboxylate groups. ontosight.ai
The synthesis of these compounds can be achieved through various methods. One approach involves the thermal amidation of carboxymethyl cellulose (B213188) (CMC). In this process, an ammonium (B1175870) salt is first formed between the acidified form of CMC (HCMC) and an amine derivative of this compound, such as N-tallow-1,3-diaminopropane. mdpi.com This salt is then heated to induce condensation and form the final amidated product. mdpi.com Another strategy involves the direct alkylation of N-substituted 1,3-diaminopropanes. For instance, 1,3-Propanediamine, N1-octadecyl-, carboxymethyl derivatives, and their sodium salts are notable examples of this class of molecules. ontosight.ai The general structure combines a long octadecyl hydrophobic tail with a propane backbone that includes a carboxymethyl group, forming a sodium salt. ontosight.ai
These compounds are often developed for specific applications that leverage their surfactant-like properties. Research focuses on tailoring these molecules by modifying the length of the hydrophobic chain or introducing other functional groups to fine-tune their behavior. ontosight.ai
Table 1: Examples of Carboxymethylated this compound Derivatives
| Derivative Name | Base Amine | Key Features | Source |
| N-tallow-1,3-diaminopropane carboxymethyl derivative | N-tallow-1,3-diaminopropane | Used in thermal amidation with carboxymethyl cellulose. | mdpi.com |
| N-coco-1,3-diaminopropane carboxymethyl derivative | N-coco-1,3-diamino propane | Used in thermal amidation with carboxymethyl cellulose. | mdpi.com |
| N1-octadecyl-, carboxymethyl derivs., sodium salts | N1-octadecyl-1,3-propanediamine | Amphiphilic molecule with a long hydrophobic chain. | ontosight.ai |
| N1-(3-aminopropyl)-N3-[3-(C18, C18 unsat) alkylamino]propyl]-, N-(carboxymethyl) derivs., sodium salts | N1-(3-aminopropyl)-N3-[3-(C18, C18 unsat) alkylamino]propyl]-1,3-propanediamine | Complex derivative prepared for specialized research applications. | europa.eu |
Schiff Base Ligands Derived from this compound
Schiff bases are compounds containing an imine (-C=N-) group, formed by the condensation reaction between a primary amine and an aldehyde or ketone. This compound is a common building block for synthesizing Schiff base ligands because its two primary amine groups can react with carbonyl compounds, typically in a 1:2 molar ratio of diamine to aldehyde. cibtech.orgresearchgate.netuitm.edu.my These reactions often involve refluxing the reactants in a suitable solvent like ethanol (B145695). asianpubs.org
The resulting Schiff base ligands can coordinate with metal ions through their imine nitrogen atoms and other potential donor atoms from the aldehyde precursor. asianpubs.org Depending on the structure of the aldehyde used, these ligands can be bidentate (coordinating through two donor atoms) or tetradentate (coordinating through four donor atoms). uitm.edu.myasianpubs.organalis.com.my For example, a Schiff base derived from acetoacetanilide (B1666496) and this compound acts as a dibasic tetradentate ligand, coordinating through two azomethine nitrogens and two enolizable carbonyl groups. asianpubs.org Similarly, ligands from the condensation of 2'-hydroxyacetophenone (B8834) with this compound are N,N,O,O tetradentate, binding a metal center through two imine nitrogens and two phenolic oxygens. analis.com.my
The synthesis of these ligands is a foundational step in coordination chemistry, as they readily form stable complexes with a wide range of transition metals, including palladium(II), iron(III), and chromium(III). cibtech.orgasianpubs.organalis.com.my Characterization of these ligands and their metal complexes is typically performed using techniques such as FT-IR, NMR spectroscopy, UV-Visible spectroscopy, and ESI-Mass spectrometry. cibtech.orgresearchgate.net
Table 2: Synthesis of Schiff Base Ligands from this compound
| Aldehyde/Ketone Precursor | Molar Ratio (Diamine:Aldehyde) | Resulting Ligand Type | Source |
| p-Chlorobenzaldehyde | 1:2 | Bidentate (NN) | |
| Salicylaldehyde (B1680747) | 1:2 | Tetradentate (N₂O₂) | cibtech.orgresearchgate.net |
| Benzaldehyde | 1:2 | Bidentate (NN) | cibtech.orgresearchgate.netuitm.edu.my |
| Acetoacetanilide | 1:2 | Tetradentate (N₂O₂) | asianpubs.org |
| 2'-Hydroxyacetophenone | 1:2 | Tetradentate (N₂O₂) | analis.com.my |
| Indole-2,3-dione (Isatin) | 1:2 | Not specified | cibtech.orgresearchgate.net |
Preparation of this compound-N,N'-diacetic Acid (DPDA)
This compound-N,N'-diacetic acid (DPDA) is a chelating agent belonging to the family of aminopolycarboxylic acids. Its synthesis is a well-established process involving the dialkylation of this compound with an acetic acid precursor. vulcanchem.com
The typical laboratory and industrial synthesis involves the reaction of this compound with chloroacetic acid in an aqueous solution. vulcanchem.com The reaction is conducted under basic conditions, which are achieved by adding a base such as sodium hydroxide (B78521) to adjust the pH. vulcanchem.com The base serves to neutralize the hydrochloric acid formed as a byproduct and to deprotonate the amino groups, enhancing their nucleophilicity. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms on the chloroacetic acid by the nitrogen atoms of the diamine. vulcanchem.com
The general synthetic steps are as follows:
Dissolve this compound in water.
Add chloroacetic acid to the solution.
Adjust the pH to basic levels with sodium hydroxide.
Heat the mixture to drive the reaction to completion.
Purify the final product, typically through crystallization. vulcanchem.com
The resulting DPDA molecule contains a three-carbon backbone separating two nitrogen atoms, each of which is substituted with a carboxymethyl group. vulcanchem.com This structure, with its two nitrogen and two carboxylate donor sites, allows it to act as a versatile chelating agent for various metal ions. vulcanchem.com
N-Deuterated and N-Ionized Derivatives
For mechanistic studies and certain analytical applications, isotopically labeled and ionized derivatives of this compound are required.
N-Deuterated Derivatives: N-deuterated this compound, specifically this compound-N,N,N',N'-d₄ ([ND₂(CH₂)₃ND₂]), is prepared through hydrogen-deuterium exchange. uc.pt This is accomplished by repeatedly stirring this compound with deuterium (B1214612) oxide (D₂O). uc.pt The mixture is typically stirred for about an hour at room temperature, followed by distillation to isolate the deuterated product. uc.pt This process is often repeated multiple times to ensure a high level of deuterium incorporation. uc.pt This technique is effective because the amine protons are acidic enough to exchange with the deuterium from D₂O.
N-Ionized Derivatives: N-ionized derivatives are salts formed by the protonation of the basic nitrogen atoms of this compound. The most common ionized form is the dihydrochloride (B599025) salt, [H₃N(CH₂)₃NH₃]²⁺ 2Cl⁻, which is commercially available or can be prepared by treating the diamine with hydrochloric acid. uc.pt A deuterated version of this salt, [D₃N(CH₂)₃ND₃]²⁺ 2Cl⁻, can be synthesized using the same isotopic exchange method as the free base, by stirring the non-deuterated dihydrochloride salt with D₂O. uc.pt
Other ionized derivatives can be synthesized through specific reactions. For example, reacting the 3-aminopropylamide of cholic acid (itself prepared from methyl cholate (B1235396) and this compound) with carbon disulfide results in the formation of a dithiocarbamate. nih.gov This species can then act as a counter-ion to another protonated cholic acid-diamine molecule, forming a complex ammonium salt that is stable in the reaction mixture. nih.gov
Table 3: Examples of N-Deuterated and N-Ionized Derivatives
| Derivative Type | Chemical Formula/Name | Preparation Method | Source |
| N-Deuterated | This compound-N,N,N',N'-d₄ | Stirring this compound with excess D₂O followed by distillation. | uc.pt |
| N-Ionized | This compound dihydrochloride | Treatment with hydrochloric acid. | uc.pt |
| N-Deuterated and N-Ionized | [1,3-dap-N-d₆]²⁺ 2Cl⁻ | Stirring the dihydrochloride salt with excess D₂O. | uc.pt |
| N-Ionized (Complex Salt) | Cholic acid-derived ammonium dithiocarbamate | Reaction of a this compound derivative with carbon disulfide. | nih.gov |
Purification and Isolation Techniques for Research Applications
The purity of this compound and its derivatives is critical for research applications to ensure reproducible results. Several techniques are employed for their purification and isolation, ranging from standard laboratory methods to more complex industrial processes.
For laboratory-scale purification, distillation is a common method for the liquid free-base form of this compound. It can be distilled at atmospheric pressure under a nitrogen atmosphere after being dried over barium oxide. orgsyn.org For derivatives or heat-sensitive compounds, distillation under reduced pressure (vacuum distillation) is preferred. orgsyn.org
Recrystallization is the standard technique for purifying solid derivatives, such as the salts of this compound or its derivatives like DPDA. uc.pt A common solvent system for the dihydrochloride salt is a mixture of ethanol and water. uc.pt Schiff base ligands have been purified by recrystallization from solvent mixtures like acetonitrile, acetone, and chloroform. researchgate.net
Chromatography is another valuable purification tool. Column chromatography can be used to purify intermediates in multi-step syntheses, such as 1,3-diallylhexahydropyrimidine, which is derived from this compound. google.com
For isolation from complex mixtures, such as fermentation broths, a multi-step process is required. An efficient recovery process for diamines like 1,3-DAP involves several sequential unit operations:
Removal of Cell Debris: The first step is typically centrifugation or filtration to remove microbial cells and other solids. researchgate.netx-mol.net
Decolorization: Activated carbon or other adsorbents may be used to remove colored impurities from the broth. researchgate.netx-mol.net
Product Concentration: Techniques like evaporation or reverse osmosis are used to reduce the volume of the aqueous solution. researchgate.netx-mol.net
Deprotonation: The pH of the solution is raised to convert the diamine from its protonated (salt) form to the free base, which facilitates extraction. researchgate.netx-mol.net
Product Separation and Polishing: Final purification is achieved through methods like distillation or liquid-liquid extraction to obtain the pure diamine with high yield. researchgate.netx-mol.net
Finally, to maintain purity, anhydrous this compound is often stored over molecular sieves to prevent moisture absorption. uc.ptorgsyn.org
Table 4: Purification and Isolation Methods
| Technique | Application | Source |
| Distillation (Atmospheric/Vacuum) | Purification of liquid this compound and its derivatives. | uc.ptorgsyn.org |
| Recrystallization | Purification of solid salts and derivatives (e.g., DPDA, Schiff bases). | researchgate.netuc.pt |
| Column Chromatography | Purification of synthetic intermediates. | google.com |
| Multi-step Extraction from Broth | Isolation from biotechnological production (fermentation). | researchgate.netx-mol.net |
| Storage over Molecular Sieves | Maintaining anhydrous conditions of the purified product. | uc.ptorgsyn.org |
Advanced Coordination Chemistry of 1,3 Diaminopropane
Ligand Properties and Chelation Behavior
The coordination behavior of 1,3-diaminopropane is fundamentally defined by its ability to form a specific type of chelate ring and its inherent structural flexibility.
Formation of Stable Six-Membered Chelate Rings
When this compound (tn) coordinates to a metal center, it forms a six-membered chelate ring. ereztech.comwikipedia.org This ring structure is a defining characteristic of its coordination chemistry. The stability of these rings is a subject of considerable interest, particularly when compared to the five-membered rings formed by the analogous ligand ethylenediamine (B42938) (en). Although this compound has a greater basic strength, the stability constants of its six-membered ring chelates with metals like copper, nickel, and cadmium are generally lower than those of the corresponding five-membered ring complexes with ethylenediamine. nih.gov
Flexible Coordination Modes
The three-carbon backbone of this compound provides significant conformational freedom, allowing for flexible coordination. fishersci.canih.gov The six-membered chelate ring it forms is not rigid and can exist in various conformations, including the thermodynamically favored chair form, as well as kinetically accessible boat and skew-boat forms. This flexibility allows the ligand to adapt to the geometric requirements of different metal ions and coordination environments.
This adaptability is evident in the variety of structures observed. For instance, in copper(II) complexes, different spatial conformations such as chair-chair, chair-boat, and boat-boat have been identified. Furthermore, this compound can act not only as a chelating agent forming a monomeric complex but also as a bridging ligand that links two metal centers, leading to the formation of polymeric structures. wikipedia.orgmpg.de
Synthesis and Characterization of Metal Complexes
The reaction of this compound with a vast range of metal salts leads to the formation of coordination complexes. These are typically synthesized by mixing the metal salt and the ligand in a suitable solvent.
Transition Metal Complexes (e.g., Pd(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Fe(III), Mn(II), Cr(III))
This compound forms stable complexes with a wide array of transition metals, typically resulting in octahedral or square planar geometries.
Palladium(II): Pd(II) complexes are often prepared by reacting a palladium salt with this compound. For example, the dinitrato(this compound)palladium(II) complex can be synthesized by stirring dichloro(this compound)palladium with silver nitrate (B79036) in water. fishersci.ca These complexes have been studied for their interactions with biologically relevant molecules. blkcommodities.com
Cobalt(II)/(III): Cobalt complexes with this compound have been extensively studied. Octahedral Co(III) complexes are common, and the ligand's conformational preferences have been calculated, confirming the chair conformation as the most stable. fishersci.pt Mixed-ligand Co(II) complexes, where this compound acts as a spacer, have also been synthesized and characterized. wikipedia.org
Nickel(II): Ni(II) forms planar, diamagnetic complexes with Schiff bases derived from this compound and pyrrole-2-carbaldehyde. wikipedia.org Other research has focused on synthesizing Ni(II) complexes with Schiff bases derived from salicylaldehyde (B1680747), resulting in tetradentate coordination of the ligand around the nickel center. nih.gov
Copper(II): Copper(II) complexes of this compound are numerous. The Cu(II) ion typically exhibits a distorted octahedral coordination sphere. fishersci.co.uk In complexes like [Cu(tn)₂(N₃)₂], the Cu(II) ion resides on a center of symmetry with the azide (B81097) anions in the axial positions and the four nitrogen atoms from the two this compound ligands in the equatorial plane. wikipedia.org The conformational flexibility of the ligand is particularly evident in Cu(II) chemistry, where multiple isomers can be isolated.
Zinc(II): Zinc(II) complexes often feature tetrahedral geometry. mpg.de Studies of Zn(II) with this compound and other ligands have been conducted using carbon-13 NMR to determine the structure and stability of the resulting ternary complexes in solution. fishersci.caereztech.com In some cases, both discrete monomeric units and bridged polymeric chains can co-exist in the same crystal structure, highlighting the ligand's versatile coordination behavior. mpg.de
Cadmium(II): Cadmium(II) readily forms octahedral complexes. In bis(this compound)bis(nitrophenylacetate)cadmium(II), the Cd(II) atom is octahedrally coordinated by four nitrogen atoms from two chelating this compound ligands and two oxygen atoms from the acetate (B1210297) groups. wikipedia.org The six-membered chelate rings consistently adopt a chair conformation. wikipedia.org Polynuclear cadmium complexes have also been synthesized using Schiff base ligands derived from this compound. americanelements.com
Iron(III): The formation constants for Fe(III) complexes with this compound have been determined in methanol (B129727) solution via spectrophotometric methods. americanelements.com More complex mono- and tetranuclear iron complexes have been synthesized, where the coordination environment includes the chelated diamine ligand. atamanchemicals.com In other systems, pentadentate ligands built on a this compound backbone have been used to create mononuclear Fe(II) and Fe(III) complexes to study their electrochemical properties and reactivity. americanelements.comsigmaaldrich.com
Manganese(II): Manganese complexes with Schiff base ligands derived from this compound have been prepared. For example, a Mn(III) complex with the tetradentate ligand N,N′-bis(salicylidene)-1,3-diaminopropane features a distorted octahedral geometry. americanelements.com
Chromium(III): Cr(III) forms classic octahedral complexes with this compound, which have been pivotal in studying conformational analysis. The structure of trans-[CrCl₂(tn)₂]ClO₄ reveals a distorted octahedral environment with the two this compound ligands occupying the equatorial plane and two chlorine atoms in the axial positions. ereztech.com The six-membered chelate rings are in stable anti-chair conformations. ereztech.comwikipedia.org
The following table summarizes structural data for selected transition metal complexes.
| Complex Formula | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| trans-[CrCl₂(tn)₂]Cl | Cr(III) | Distorted Octahedral | Cr-N: ~2.092, Cr-Cl: ~2.325 | wikipedia.org |
| [Cu(tn)₂(NO₃)₂] | Cu(II) | Distorted Octahedral | Cu-N: ~1.99-2.00, Cu-O: ~2.56 | fishersci.co.uk |
| [Cd(C₈H₆NO₄)₂(tn)₂] | Cd(II) | Octahedral | Cd-N: ~2.33-2.34, Cd-O: ~2.35 | wikipedia.org |
| [Zn(Dap)(NCS)₂] | Zn(II) | Tetrahedral | - | mpg.de |
Lanthanide Metal Complexes
The coordination chemistry of this compound extends to lanthanide metals, often through the use of more complex, multi-site Schiff base ligands derived from it. The flexibility and multiple coordination sites offered by acyclic ligands such as N,N'-bis(3-methoxysalicylidenimino-1,3-diaminopropane) make them suitable for accommodating the larger ionic radii and higher coordination numbers typical of lanthanide ions. nih.gov For example, complexes with Ni(II), Cu(II), and Zn(II) have been synthesized with this ligand, and its structural properties suggest its utility in forming stable complexes with lanthanides as well. nih.gov
Group 2 Metal Complexes
Complexes of this compound derivatives with Group 2 metals, such as magnesium, have also been synthesized and structurally characterized. For instance, the reaction of 2,2-dimethyl-1,3-propanediamine-N,N,N′,N′-tetraacetate (a derivative of this compound) with a magnesium(II) salt yields the octahedral complex [Mg(H₂O)₅Mg(2,2-diMe-1,3-pdta)]·1.5H₂O. nih.gov In this structure, the ligand coordinates to one magnesium ion through two nitrogen and four oxygen atoms, forming a complex unit that is then bridged to a second, penta-aqua magnesium ion. nih.gov
Heterobimetallic Complexes
The versatile chelating nature of this compound (tn) and its derivatives facilitates the formation of complex molecular architectures, including heterobimetallic systems where two different metal centers are incorporated into a single molecule. These complexes are of significant interest due to their potential applications in areas such as catalysis and materials science.
A series of heterobimetallic complexes with the general formula [Cu(pn)₂][MCl₄], where pn is this compound and M can be Co(II), Ni(II), Cu(II), Zn(II), Cd(II), or Hg(II), have been synthesized and characterized. researchgate.net In these structures, the [Cu(pn)₂]²⁺ cation features a square-planar geometry around the copper(II) ion, while the metal ion in the [MCl₄]²⁻ anion adopts a tetrahedral arrangement. researchgate.net The formation of these bimetallic species occurs through the transfer of chloride ions, and molar conductance measurements confirm they behave as 1:1 electrolytes in DMF. researchgate.net
Macrocyclic ligands derived from this compound are also effective in creating heterobimetallic complexes. For instance, a binuclear macrocyclic ligand with dissimilar N(amine)₂O₂ and N(imine)₂O₂ coordination sites has been used to synthesize heterobimetallic complexes of the type [ZnL²M(OAc)]PF₆, where M is Cu(II) or Ni(II). These complexes were prepared via a trans-metallation reaction and characterized by various spectroscopic techniques, which indicated that the two metal ions are bridged by two phenolic oxygen atoms and an acetate group.
Furthermore, 2,2-spiro(this compound)-4,4,6,6-tetrakis-(3,5-dimethyl-1-pyrazolyl)cyclotriphosphazene has been employed as a carrier for heterobimetallic complexes. tandfonline.com This ligand offers multiple coordination sites, including the amido nitrogen of the this compound ring, pyrazolyl pyridinic nitrogens, and cyclophosphazene ring nitrogens. tandfonline.com Mononuclear complexes of this ligand with Cu(II), Ni(II), and Co(II) can react further with palladium precursors to form heterodinuclear complexes where the palladium atom typically adopts a square-planar geometry. tandfonline.com
The use of 2,2-dimethyl-1,3-diaminopropane (dmpn) as a capping ligand for polycyanometallates has led to the synthesis of a range of heterobimetallic cyanide-bridged complexes. rsc.org These complexes exhibit diverse structures, from discrete 0D clusters to 3D networks, demonstrating how the choice of the cyanometallate building block can tune the final architecture. rsc.org
Kinetic Studies of Anation Reactions in Metal Complexes
Anation reactions, where an anion replaces a coordinated solvent molecule (like water), are fundamental to understanding the reaction mechanisms of metal complexes. Kinetic studies on complexes containing this compound have provided valuable insights into these processes.
The base hydrolysis of chloropentamine cobalt(III) complexes containing a (triamine)(diamine) chromophore, including those with this compound (tn), has been investigated. psu.edu These studies aim to understand the influence of the ligand geometry on the reaction rates and mechanism, which can be either dissociative (D) or interchange dissociative (Id). psu.edu For the series [CoCl(triamine)(diamine)]²⁺, where the triamine is either 1,4,7-triazacyclononane (B1209588) (tacn) or diethylenetriamine (B155796) (dien) and the diamine can be this compound, the kinetic parameters (kOH, ΔH‡, and ΔS‡) have been determined to probe these mechanistic pathways. psu.edu
The solid-phase thermal deaquation-anation of chromium(III) complexes of the type trans-[CrF(H₂O)(tn)₂]I₂·H₂O has also been studied using thermogravimetric (TG) measurements under both isothermal and non-isothermal conditions. researchgate.net These studies determine the kinetic parameters, such as activation energy (Ea), for the replacement of a coordinated water molecule by an anion from the outer sphere. For the trans-[CrF(H₂O)(tn)₂]I₂·H₂O complex, the activation energy for the deaquation-anation process was found to be influenced by the presence of lattice water, with hydrated complexes showing lower activation energies than their anhydrous counterparts. researchgate.net The mechanism of these solid-state reactions is often discussed in terms of SN1 or SN2 pathways, with the calculated activation energies providing evidence for the proposed transition state geometry. researchgate.net
Kinetic studies on the deamination-anation of solid-state cobalt(III) complexes, such as trans-[Co(acacen)(amine)₂]NCS where acacen is N,N'-ethylenebis(acetylacetoneiminato), have also been performed. sharif.edu While this specific study does not directly involve this compound, it highlights the methodologies, such as thermogravimetric analysis and the use of the Avrami-Erofeyev equations, that are applied to understand the kinetics of solid-state substitution reactions, which are also applicable to this compound complexes. sharif.edu
Structural Elucidation of Metal Complexes
X-ray Crystallography Studies
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes containing this compound. These studies provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For instance, the crystal structure of a gold(III) complex, [(cis-DACH)Au(pn)]Cl₃, where DACH is cis-1,2-diaminocyclohexane (B74578) and pn is this compound, has been determined. nih.gov The analysis revealed that the gold(III) center adopts a distorted square-planar geometry, coordinated to the nitrogen atoms of both the DACH and pn ligands. nih.gov
In the case of copper(II) complexes, the structure of [N,N'-bis(5-chlorosalicylidene)-1,3-diaminopropane]copper(II) shows the copper(II) center in a tetrahedrally distorted square-planar coordination environment formed by the N₂O₂ donor set of the Schiff base ligand. researchgate.net Similarly, the structure of [N,N'-bis(5-bromosalicylidene)-1,3-diaminopropane]copper(II) reveals a comparable distorted square-planar geometry. researchgate.net Another copper(II) complex, synthesized from 2-acetylpyridine (B122185) and this compound, features a distorted square pyramidal geometry around the Cu(II) ion, which is coordinated to the two azomethine and two pyridine (B92270) nitrogen atoms of the ligand, along with one bromide ion. iosrjournals.org
The structure of a cadmium(II) complex with this compound and 2-(4-nitrophenyl)acetate shows the Cd(II) atom in an octahedral coordination environment. nih.gov The this compound ligand acts as a chelator, forming a stable six-membered ring in a chair conformation. nih.gov
Heterobimetallic complexes containing this compound derivatives have also been extensively studied. rsc.org For example, complexes based on [Cu(dmpn)₂]²⁺ (dmpn = 2,2-dimethyl-1,3-diaminopropane) and various polycyanometallates exhibit structures ranging from discrete clusters to 1D, 2D, and 3D networks, as confirmed by single-crystal X-ray diffraction. rsc.org A gallium(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetic acid (H₂bppd) crystallizes in a monoclinic space group, with the gallium atom in a distorted octahedral geometry provided by an N₄O₂ donor set. nih.gov
| Compound | Crystal System | Space Group | Key Structural Features | Ref. |
| [Ga(bppd)]PF₆ | Monoclinic | P2₁/c | Distorted octahedral Ga(III) with N₄O₂ donor set. | nih.gov |
| [(cis-DACH)Au(pn)]Cl₃ | - | - | Distorted square-planar Au(III). | nih.gov |
| [Cu(C₁₇H₁₄Br₂N₂O₂)] | - | - | Tetrahedrally distorted square-planar Cu(II). | researchgate.net |
| [Cu(L)Br]Br·2H₂O | Monoclinic | P2₁/c | Distorted square pyramidal Cu(II) in an N₄Br environment. | iosrjournals.org |
| [Cd(C₈H₆NO₄)₂(C₃H₁₀N₂)₂] | - | - | Octahedral Cd(II) on a center of symmetry. | nih.gov |
Spectroscopic Characterization (e.g., IR, UV-Vis, NMR, ESI-Mass Spectrometry)
A suite of spectroscopic techniques is routinely employed to characterize metal complexes of this compound and its derivatives, providing complementary information to X-ray crystallography.
Infrared (IR) Spectroscopy is used to identify the coordination modes of the ligands. For example, in heterobimetallic complexes of the type [Cu(pn)₂][MCl₄], IR spectra help confirm the coordination of the this compound ligand. researchgate.net In Schiff base complexes, the stretching vibration of the azomethine group (C=N) is a key diagnostic band. cibtech.orgresearchgate.net Shifts in the ν(P-NH) and pyrazolyl pyridinic nitrogen bands in the IR spectra of cyclotriphosphazene-based ligands indicate their involvement in coordination to metal centers. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is particularly useful for characterizing diamagnetic complexes in solution. For gold(III) complexes with mixed diamine ligands, solution and solid-state NMR confirm the strong binding of this compound to the metal center via its nitrogen atoms. nih.gov In palladium(II) complexes of Schiff bases derived from this compound, ¹H and ¹³C NMR, including 2D techniques like HETCOR, are used to assign the signals and confirm the proposed structures. cibtech.orgresearchgate.net For zinc-containing heterobimetallic macrocyclic complexes, NMR data have shown that the nitrogen atoms of propionitrile (B127096) pendant arms are not involved in coordination.
ESI-Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of the complexes. It has been used to identify the formation of Schiff base ligands derived from this compound and their subsequent palladium(II) complexes, with the isotopic pattern of the molecular ion peak providing clear evidence for the proposed formulas. cibtech.orgresearchgate.net
The combined application of these spectroscopic methods is crucial for a thorough characterization of this compound complexes. For example, a series of Cu(II), Co(II), Ni(II), and Zn(II) complexes with a ternary Schiff base and 1,3-propanediamine were characterized using IR, NMR, mass spectrometry, and electronic absorption spectra to support an octahedral geometry for all the complexes. bohrium.com Similarly, lanthanide complexes and heterobimetallic macrocyclic complexes have been extensively studied using a combination of these techniques to elucidate their structures and bonding. tandfonline.com
Magnetic Moment Analysis
Magnetic moment measurements are a key tool for determining the number of unpaired electrons in a metal complex and, by extension, its oxidation state and spin state, which provides insight into the coordination environment of the metal ion.
For lanthanide(III) complexes with Schiff base ligands derived from this compound, magnetic susceptibility measurements are used to determine their magnetic behavior. proquest.comtandfonline.com Many lanthanide complexes are paramagnetic due to the presence of unpaired 4f electrons. lbp.world For example, the experimental magnetic moments for Gd(III) (7.14-7.85 B.M.) and Dy(III) (10.53-10.67 B.M.) complexes are generally in good agreement with the calculated values, indicating that the 4f electrons are not significantly perturbed by the ligand field. lbp.world However, Sm(III) complexes often show deviations due to low J-J separation, which allows for thermal population of higher energy levels. lbp.world
In the case of first-row transition metals, magnetic moment data can help distinguish between different geometries. For instance, Fe(III) and Cr(III) complexes with a Schiff base derived from acetoacetanilide (B1666496) and this compound exhibit magnetic moments corresponding to high-spin d⁵ and d³ configurations, respectively, which is consistent with a distorted octahedral environment. asianpubs.org The magnetic moment for the Cr(III) complex is typically slightly less than the spin-only value of 3.88 B.M. due to small spin-orbit coupling. asianpubs.org
For heterobimetallic complexes, magnetic studies can reveal the nature of the magnetic coupling between the different metal centers. Cyanide-bridged heterobimetallic complexes containing a [Cu(dmpn)₂]²⁺ unit (where dmpn is 2,2-dimethyl-1,3-diaminopropane) have been studied to understand the magnetic interactions. rsc.org These studies have shown either ferromagnetic or antiferromagnetic coupling between low-spin Fe(III) and Cu(II) ions, and antiferromagnetic interactions between Cr(I) and Cu(II) ions through the cyanide bridge. rsc.org Similarly, for dinuclear nickel(II) complexes containing an alkoxo-bridged N,N,N',N'-tetrakis[(1-ethyl-2-benzimidazolyl)methyl]-2-hydroxy-1,3-diaminopropane ligand, magnetic susceptibility measurements have been used to investigate the structure-magnetism relationship, revealing ferromagnetic coupling in some cases. core.ac.uk
| Complex Type | Metal Ion(s) | Typical Magnetic Moment (B.M.) | Interpretation | Ref. |
| Lanthanide-Schiff Base | Gd(III) | 7.14 - 7.85 | Paramagnetic, 7 unpaired 4f electrons. | lbp.world |
| Lanthanide-Schiff Base | Dy(III) | 10.53 - 10.67 | Paramagnetic, consistent with calculated values. | lbp.world |
| Lanthanide-Schiff Base | Sm(III) | 1.54 - 1.66 | Paramagnetic, deviation from calculated values. | lbp.world |
| Transition Metal-Schiff Base | Cr(III) | 3.82 - 3.86 | Distorted octahedral, 3 unpaired electrons. | asianpubs.org |
| Transition Metal-Schiff Base | Fe(III) | ~5.92 | High-spin distorted octahedral, 5 unpaired electrons. | asianpubs.org |
| Dinuclear Ni(II) | Ni(II) | 3.09 - 3.31 per Ni | Ferromagnetic or antiferromagnetic coupling. | core.ac.uk |
Thermal Gravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is widely used to study the thermal stability and decomposition pathways of metal complexes, including those containing this compound.
TGA can differentiate between lattice and coordinated water molecules in a complex. Lattice water is typically lost at lower temperatures (around 60-120 °C), while coordinated water is lost at higher temperatures (generally above 150 °C). asianpubs.org For example, the TGA of a Cu(II) complex, [Cu(L)Br]Br·2H₂O, showed a mass loss of 6.3% around 100 °C, corresponding to the loss of two water molecules. iosrjournals.org
The thermal decomposition of the ligand framework and anions can also be monitored. In the same Cu(II) complex, a subsequent mass loss between 187 °C and 478 °C was attributed to the loss of the two bromide ions. iosrjournals.org For lanthanide complexes with a Schiff base ligand derived from this compound, TGA showed a multi-step decomposition process. tandfonline.com The first weight loss between 150-180 °C corresponded to the loss of one ligand molecule, followed by the decomposition of the second ligand molecule and chloride between 185-420 °C, ultimately forming a stable metal oxide at higher temperatures. tandfonline.com
TGA is also employed in conjunction with other techniques like Differential Scanning Calorimetry (TGA/DSC) to study the thermal properties of materials. Lanthanide complexes with N,N'-di-(4'-pentyloxybenzoate)-salicylidene-1,3-diaminopropane were found to be thermally very stable and exhibit liquid crystalline properties, as studied by TGA/DSC. proquest.comtandfonline.com
In heterobimetallic complexes of the type [Cu(pn)₂][MCl₄], TGA has been used to study their thermal decomposition patterns, providing further characterization of these bimetallic systems. researchgate.net The analysis of Fe(III) and Cr(III) Schiff base complexes also utilized TGA, where the presence of coordinated water was confirmed by weight loss at temperatures above 150 °C, which correlated with endothermic bands in the corresponding differential thermal analysis (DTA) curves. asianpubs.org
Computational and Spectroscopic Investigations of 1,3 Diaminopropane
Conformational Analysis and Rotational Isomerism
The conformational landscape of 1,3-diaminopropane (1,3-dap) is complex, with the molecule capable of adopting various shapes through rotation around its N-C and C-C bonds. uc.ptstfc.ac.uk The stability of these conformers is governed by a delicate balance of intramolecular interactions, such as steric and dipolar effects, hyperconjugation, and hydrogen bonding. uc.pt
Density Functional Theory (DFT) has been a important tool for analyzing the conformational preferences of this compound. uc.ptrsc.org Quantum mechanical calculations, for instance using the mPW1PW functional with the 6-31G* basis set, have been employed to determine the geometries and relative energies of numerous conformers. uc.ptrsc.orgresearchgate.net For the isolated molecule in the gaseous phase, calculations identified twenty-three possible conformations. stfc.ac.uk Of these, the GGG'G and TG'GG' geometries were found to be the most stable. rsc.orgresearchgate.net
The conformational stability is influenced by various intramolecular effects, and for 1,3-dap, entropic interactions are particularly significant. uc.pt When Gibbs free energy is considered, the relative populations of the conformers shift slightly, with the GGG'G conformer accounting for approximately 19.8% and the TG'GG' for 15.2% of the total population in the gas phase. uc.pt The small energy differences between the various conformers suggest that this compound exists as a diverse mixture of conformers in equilibrium at room temperature. uc.ptstfc.ac.uk
Table 1: Calculated Conformational Populations of this compound in the Gas Phase Calculations based on DFT (mPW1PW/6-31G) Gibbs Free Energy.*
| Conformer | Population (%) |
|---|---|
| GGG'G | 19.8% |
| TG'GG' | 15.2% |
The conformational equilibrium of this compound is highly sensitive to the polarity of its environment. uc.pt Theoretical and spectroscopic studies have evaluated these changes in solvents of differing polarity, such as non-polar carbon tetrachloride (CCl₄) and polar water (H₂O). uc.ptrsc.orgresearchgate.net
In a non-polar solvent like CCl₄, the conformational preference mirrors that of the gaseous phase, with the GGG'G and TG'GG' conformers being the most stable. rsc.orgresearchgate.net This indicates that intramolecular forces are the dominant factor in low-polarity environments.
Conversely, in the condensed phase and in a polar aqueous solution, the conformational equilibrium shifts significantly. rsc.orgresearchgate.net In these media, the TTTT, TGTT, and TTTG conformers are calculated to be the most stable geometries. rsc.orgresearchgate.net The TTTG and TGTT conformers, having the same energy, are expected to be present with populations of approximately 11.5% each. stfc.ac.uk This shift highlights the role of intermolecular interactions, such as hydrogen bonding with water molecules, in stabilizing more extended conformations.
Theoretical Approaches (e.g., Density Functional Theory - DFT)
Vibrational Spectroscopy Studies (Raman, FTIR, Inelastic Neutron Scattering - INS)
Vibrational spectroscopy, encompassing techniques like Raman, Fourier Transform Infrared (FTIR), and Inelastic Neutron Scattering (INS), provides deep insights into the molecular structure and dynamics of this compound. uc.ptrsc.org These methods have been used in conjunction with DFT calculations to perform comprehensive vibrational and conformational analyses of the molecule. uc.ptrsc.orgresearchgate.net Studies have been conducted on 1,3-dap in its pure liquid and solid forms, as well as in aqueous and CCl₄ solutions. uc.pt To aid in spectral assignment, N-deuterated and N-ionised derivatives have also been synthesized and analyzed. uc.ptstfc.ac.uk
The assignment of the vibrational spectra of this compound is complex because the experimental spectra typically reflect the presence of a mixture of conformers due to the small energy differences between them. uc.ptrsc.orgresearchgate.net The vibrational data from Raman, FTIR, and INS have been successfully assigned by correlating them with theoretical results from DFT calculations and with experimental data from similar compounds. uc.ptrsc.orgresearchgate.net
FTIR spectra are often recorded in the 400–4000 cm⁻¹ range. uc.pt Raman spectra, excited by a laser source (e.g., 514.5 nm), are collected to complement the FTIR data. uc.pt The combination of these optical spectroscopies with INS, which is particularly sensitive to hydrogen motions, allows for a thorough vibrational analysis. researchgate.net This combined approach has been crucial for achieving a complete spectral assignment for 1,3-dap and its derivatives. uc.ptiospress.nlcore.ac.uk
FTIR spectroscopy is a valuable technique for studying the adsorption of this compound on the surfaces of zeolites. researchgate.netresearchgate.net Research has been conducted on its adsorption on various types of zeolites, including NaA (type 4A), CaA (type 5A), NaX (type 13X), and NaY. researchgate.netresearchgate.net
These studies reveal that the characteristic NH vibration bands of the aliphatic amine groups are central to the adsorption process. researchgate.netresearchgate.net Upon adsorption, shifts in the vibrational frequencies of these groups are observed. For example, the asymmetric and symmetric NH stretching vibration bands of bulk this compound are shifted to lower frequencies when adsorbed on zeolites. researchgate.net The C-N stretching vibration and NH wagging vibrations are also typically shifted to lower frequencies. researchgate.net These spectral shifts indicate a direct interaction, likely through hydrogen bonding, between the amino groups of the this compound molecule and the surface of the zeolite. dergipark.org.tr The modification of zeolites like NaP1 with this compound has been explored for applications such as CO₂ capture. nih.govnih.gov
Table 2: Selected IR Vibrational Frequency Shifts of this compound upon Adsorption on Zeolites (cm⁻¹)
| Vibrational Mode | Bulk Liquid 1,3-DAP | Adsorbed on CaA Zeolite | Adsorbed on NaY Zeolite |
|---|---|---|---|
| Asymmetric ν(NH) | 3357 | 3310 (shoulder) | - |
| Symmetric ν(NH) | 3279 | 3232 (shoulder) | 3273 (shoulder) |
| CH₂ Scissoring | 1433 | 1436 | 1436 |
| C-N Stretching | 1068 | 1059 (shoulder) | - |
| NH Wagging | 834 | - | 819 |
Data sourced from reference researchgate.net.
Assignment of Vibrational Spectra
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to characterize the structure of this compound. A variety of NMR experiments, including 1D ¹H and ¹³C, as well as 2D experiments like [¹H,¹³C]-HSQC, [¹H,¹³C]-HMBC, and [¹H,¹H]-COSY, have been performed. bmrb.io These studies are often conducted in a D₂O solvent at a controlled pH. bmrb.io
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum details the carbon skeleton. bmrb.io Data from the Biological Magnetic Resonance Bank (BMRB) for a 100mM sample in D₂O at pH 7.4 provides assigned chemical shifts for the carbon and hydrogen atoms in this compound. bmrb.io 2D-NMR spectra, such as HSQC, correlate the signals of directly bonded ¹H and ¹³C atoms, aiding in unambiguous signal assignment. bmrb.iolmdb.cafoodb.ca
Table 3: Assigned ¹H and ¹³C NMR Chemical Shifts for this compound Sample: 100mM in D₂O, pH 7.4, T = 298K. Referenced to DSS.
| Atom | Atom ID | Chemical Shift (ppm) |
|---|---|---|
| Carbon | C1, C3 | 39.309 |
| Carbon | C2 | 27.664 |
| Hydrogen | H on C1, C3 | 3.105 |
| Hydrogen | H on C2 | 2.077 |
Data sourced from BMRB entry bmse000872. bmrb.io
Mass Spectrometry (ESI-Mass)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, this compound is typically observed as the protonated molecule, [M+H]⁺, due to the basic nature of its two primary amino groups. The exact mass of this compound (C₃H₁₀N₂) is 74.0844 g/mol , and its protonated form, [C₃H₁₁N₂]⁺, has a monoisotopic mass of approximately 75.0917 g/mol . nist.govchemspider.com
Collision-induced dissociation (CID) of the protonated molecule provides valuable structural information through the analysis of its fragmentation pattern. The fragmentation of protonated this compound and its derivatives has been a subject of computational and experimental studies.
Research Findings:
Studies on the fragmentation of molecules containing the this compound moiety, such as N,N,N',N'-tetramethyl-1,3-propanediamine, have provided insights into the characteristic fragmentation pathways. washington.eduresearchgate.netacs.org The primary fragmentation route involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule. Another significant fragmentation pathway involves the cleavage of the C-C bonds within the propane (B168953) chain.
In the analysis of long-chain polyamines that incorporate this compound units, characteristic fragmentation patterns are observed that correspond to the cleavage of the bonds within the diamine moiety. washington.edu Furthermore, when this compound is used as a ligand in metal complexes, its fragmentation is influenced by the coordinating metal ion. researchgate.net
The tandem mass spectrum (MS/MS) of protonated this compound shows characteristic product ions. The data from public spectral databases, such as MassBank, for the LC-ESI-QQ MS2 analysis of this compound provides experimental evidence for its fragmentation pattern. massbank.eu
Interactive Data Table: ESI-MS/MS Fragmentation of this compound ([M+H]⁺)
The following table summarizes the major product ions observed in the ESI-MS/MS spectrum of protonated this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Neutral Loss |
| 75.09 | 58.07 | [C₃H₈N]⁺ | NH₃ |
| 75.09 | 41.04 | [C₃H₅]⁺ | 2NH₃ |
| 75.09 | 30.03 | [CH₄N]⁺ | C₂H₅N |
Biomedical and Biological Research Applications of 1,3 Diaminopropane
Role as a Biological Precursor and Metabolite
1,3-Diaminopropane is intrinsically linked to the metabolism of polyamines, which are vital for cell growth, differentiation, and proliferation. It functions both as a building block for certain polyamines and as a product of their degradation.
While the primary pathway for spermidine (B129725) and spermine (B22157) biosynthesis involves putrescine, research indicates that the this compound structural unit is crucial for polyamine function, particularly in bacteria. In Agrobacterium tumefaciens, any polyamine containing a terminal this compound moiety, including this compound itself, can substitute for spermidine to support growth. scispace.com This suggests that the biosynthesis of spermidine and spermine may serve as an indirect method to produce essential this compound modules. scispace.com
In fungi, this compound, along with spermidine, acts as an inducer for the biosynthesis of secondary metabolites like penicillin, cephalosporin (B10832234), and lovastatin. mdpi.comnih.gov It triggers the production of enzymes involved in the synthesis of β-alanine and pantothenic acid. mdpi.comnih.gov These compounds are precursors to phosphopantetheine, which is necessary for activating large, multidomain enzymes such as non-ribosomal peptide synthetases and polyketide synthases. mdpi.com Furthermore, this compound is a known precursor in the enzymatic synthesis of β-alanine. hmdb.cachemfont.caontosight.ai The process involves the conversion of this compound to 3-aminopropanal, which is then transformed into β-alanine. ontosight.ai
This compound is a recognized regulator of ornithine decarboxylase (ODC, EC 4.1.1.17), a rate-limiting enzyme in the biosynthesis of polyamines. oup.com Research has shown that this compound can diminish ODC activity in vivo in the ventral prostate and seminal vesicles of rats, although it has no direct effect on the enzyme's activity in vitro. portlandpress.com This inhibitory action is associated with a decrease in the amount of ODC protein. portlandpress.com
The overexpression of ODC is linked to tumor development, and inhibitors of this enzyme are studied for their potential in cancer chemoprevention. oup.comnih.govoup.com Studies on rat bladder carcinogenesis demonstrated that this compound significantly inhibits ODC activity and cell proliferation, thereby reducing tumor incidence and size, particularly in the early stages. oup.comnih.gov This anti-proliferative effect is linked to the down-regulation of the cell cycle regulator cyclin D1. oup.comoup.com
This compound is a well-established catabolic byproduct of the natural polyamines spermidine and spermine. hmdb.cachemfont.ca This breakdown is carried out by the FAD-dependent enzyme polyamine oxidase (PAO). oup.comfrontiersin.orgtandfonline.com The terminal catabolism of spermidine and spermine by PAO yields this compound, hydrogen peroxide (H₂O₂), and a corresponding aldehyde. oup.comfrontiersin.orgtandfonline.com For instance, the oxidation of spermidine produces this compound, H₂O₂, and 4-aminobutanal, while spermine oxidation yields this compound, H₂O₂, and N-(3-aminopropyl)-4-aminobutanal. frontiersin.orgtandfonline.com This process is a key part of maintaining polyamine homeostasis within cells. scispace.com
Regulator of Ornithine Decarboxylase (ODC)
Interactions with Biologically Relevant Ligands
The chemical nature of this compound, with its two primary amine groups, allows it to interact with a variety of biologically significant molecules through complex formation and electrostatic interactions.
Research has explored the complex formation reactions between a palladium(II)-1,3-diaminopropane complex, [Pd(DAP)(H₂O)₂]²⁺, and various biologically relevant ligands. researchgate.netresearchgate.net These studies, conducted at 25°C and 0.1 M ionic strength, revealed specific stoichiometries for the resulting complexes. researchgate.net
| Ligand Type | Stoichiometry of Complex Formed with [Pd(DAP)(H₂O)₂]²⁺ |
| Dicarboxylic Acids | 1:1 |
| Amino Acids | 1:1 |
| Peptides | 1:1 complexes and deprotonated amide species |
| DNA Constituents | 1:1 and 1:2 complexes |
| Table 1: Stoichiometry of complexes formed between a Pd(II)-1,3-diaminopropane entity and various bioligands. researchgate.netresearchgate.net |
Additionally, this compound has been shown to react with dicarboxylic acids like 3,5-pyrazoledicarboxylic acid to form supramolecular, clay-like materials where the diammonium ions act as flexible pillars connecting layers of dicarboxylic anions through hydrogen bonds. rsc.org
This compound and its metal complexes interact with DNA primarily through non-intercalative modes. researchgate.nettandfonline.com Studies involving copper(II) complexes with this compound show that the complexes bind to Calf Thymus (CT)-DNA via electrostatic interactions or groove binding rather than intercalation. researchgate.nettandfonline.com Similar non-intercalative binding, likely through hydrogen bonding or electrostatic forces, has been observed for other metal complexes. benthamscience.combohrium.com
Nuclear magnetic resonance (NMR) and X-ray diffraction studies on oriented DNA fibers show that this compound can influence DNA structure. oup.com It has been observed to facilitate the B-A structural transition of DNA under conditions of low water activity. oup.com Furthermore, a high-resolution (1.2 Å) crystal structure of a Z-DNA hexamer, d(CACGTG)₂, revealed a this compound molecule bound in the minor groove. nih.gov This binding appears to stabilize the left-handed Z-DNA conformation through electrostatic complementarity and hydrogen bonding, providing a molecular basis for how AT base pairs can be stabilized within a Z-DNA helix without chemical modification or the presence of multivalent cations. nih.gov
Pharmaceutical Applications and Drug Discovery
Synthesis of Cholinesterase Inhibitors
This compound is a key reagent in the synthesis of cholinesterase inhibitors, which are investigated for the treatment of conditions like Alzheimer's disease. pharmaffiliates.comusbio.netottokemi.com For instance, it is used to create 7-methoxytacrine-adamantylamine heterodimers, which act as cholinesterase inhibitors. pharmaffiliates.comusbio.net Additionally, research has shown that metal complexes of flurbiprofen (B1673479) with diamines, including this compound, exhibit potential as cholinesterase inhibitors. mdpi.com Specifically, Schiff bases synthesized from this compound and their corresponding reduced amines have been identified as effective inhibitors of acetylcholinesterase (AChE). nih.gov
Thrombosis Inhibitors
The application of this compound extends to the synthesis of thrombosis inhibitors. lookchem.comfishersci.fipharmaffiliates.comusbio.net It is a commonly used chemical reagent for preparing these types of compounds. lookchem.comfishersci.fiottokemi.com
Anticancer Agent Research (e.g., Piroxantrone (B1684485), Losoxantrone (B1675152) Synthesis)
This compound is a known component in the synthesis of anticancer agents like piroxantrone and losoxantrone. wikipedia.orgebi.ac.uk The synthesis of piroxantrone is a significant application, and losoxantrone is used in treating prostate cancer. verifiedmarketresearch.com Furthermore, novel platinum(II) complexes incorporating a derivative of this compound (2-hydroxy-1,3-propanediamine) have demonstrated significant cytotoxicity against various cancer cell lines, including SGC-7901, LNcap, and A549, showing more activity than the established drug carboplatin. nih.gov One of these complexes was also effective against a resistant cell line, suggesting less cross-resistance with cisplatin. nih.gov
Potential as Cancer Biomarker (e.g., Lung Cancer)
Research has identified this compound as a potential biomarker for certain cancers, particularly lung cancer. nih.govoncotarget.com Studies have shown that plasma levels of this compound, along with other polyamines like N-acetylputrescine and cadaverine (B124047), are elevated in individuals with squamous cell carcinoma of the lung (SCCL). nih.govnih.gov
A study involving rats with induced SCCL found that plasma levels of this compound and cadaverine returned to normal after treatment with anticancer drugs. nih.govoncotarget.comnih.gov This suggests that this compound could serve not only as a diagnostic marker but also as a biomarker for evaluating the therapeutic effectiveness of anticancer treatments. oncotarget.comnih.gov Further analysis confirmed that N-acetylputrescine and this compound may be useful as early-stage biomarkers for SCCL. oncotarget.com
Another study analyzing polyamine metabolite profiles in the plasma and urine of lung and liver cancer patients also measured concentrations of this compound, among other analytes. nih.govsemanticscholar.org
Table 1: Research Findings on this compound as a Cancer Biomarker
| Cancer Type | Sample Type | Finding | Reference |
| Squamous Cell Carcinoma of Lung (SCCL) | Plasma | Increased levels associated with disease progression. | nih.govnih.gov |
| Squamous Cell Carcinoma of Lung (SCCL) | Plasma | Levels returned to normal after anticancer drug administration. | oncotarget.comnih.gov |
| Squamous Cell Carcinoma of Lung (SCCL) | Plasma | Potential as an early-stage diagnostic biomarker. | oncotarget.com |
| Lung and Liver Cancer | Plasma, Urine | Concentrations determined as part of polyamine metabolite profiling. | nih.govsemanticscholar.org |
Drug Delivery Systems
This compound and its derivatives are being explored for their utility in drug delivery systems. chemimpex.com Its ability to act as a linker is a key feature in this application. For instance, it has been used as a crosslinker to fabricate folic acid (FA)-conjugated PLGA (poly-lactic-co-glycolic acid) nanoparticles for targeted drug delivery. researchgate.nettandfonline.com This system, loaded with the anticancer drug 5-fluorouracil, demonstrated enhanced targeting and cytotoxicity to HT-29 cancer cells. researchgate.net
In another approach, this compound was used to introduce a primary amino group to geldanamycin, an antibiotic with antiproliferative activity, to facilitate its conjugation with drug carriers. nih.gov Additionally, iron oxide nanoparticles functionalized with this compound have been synthesized, with the surface functional groups opening possibilities for attaching various biomolecules, making them suitable for applications like controlled drug delivery. inoe.roresearchgate.net Lysine moieties attached to a this compound linker have also been used to functionalize nanodiamonds, creating stable aqueous dispersions capable of binding nucleic acids, showing potential as carriers for genetic materials. nih.gov
Antimicrobial Activity of Schiff Base Complexes
Schiff bases derived from this compound, when complexed with various transition metals, have demonstrated significant antimicrobial properties. These complexes are synthesized through the condensation of this compound with aldehydes or ketones, such as salicylaldehyde (B1680747) or acetoacetanilide (B1666496). cibtech.orgsphinxsai.com The resulting Schiff base ligands, which typically contain nitrogen and oxygen donor atoms, coordinate with metal ions like Palladium(II), Copper(II), Cobalt(II), Nickel(II), and Zinc(II) to form stable complexes. cibtech.orgbohrium.com
Research indicates that these metal complexes often exhibit greater antimicrobial potency than the uncomplexed Schiff base ligands or the precursor reagents. cibtech.orgsphinxsai.com The mechanism of action involves the chelation of the metal ion by the Schiff base, which coordinates through atoms like the azomethine nitrogen and phenolic oxygen. cibtech.org This chelation can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent disruption of normal cellular processes.
Studies have tested these complexes against a range of pathogenic microbes. For instance, palladium(II) complexes with Schiff bases from this compound were found to be potent against the gram-negative bacterium Escherichia coli and the gram-positive bacterium S. aureus. cibtech.org Similarly, ternary complexes of Cu(II), Co(II), Ni(II), and Zn(II) with a Schiff base and 1,3-propanediamine showed good zones of inhibition against various pathogenic bacteria and fungi. bohrium.com The enhanced activity of the metal complexes is a recurring theme, highlighting their potential in the development of new antimicrobial agents. sphinxsai.combiointerfaceresearch.com
Table 1: Antimicrobial Activity of this compound Schiff Base Metal Complexes
| Metal Ion | Ligand Derived From | Target Organisms | Observed Effect | Citation |
| Palladium(II) | Salicylaldehyde, Isatin, etc. & this compound | E. coli, S. aureus | More potent than free ligand and precursors. | cibtech.org |
| Cu(II), Co(II), Ni(II), Zn(II) | Ternary Schiff Base & 1,3-Propanediamine | Pathogenic Bacteria & Fungi | Good zone of inhibition observed. | bohrium.com |
| Sm(III), Gd(III), Dy(III) | Acetoacetanilide & this compound | Various Bacteria & Fungi | Metal complexes have higher antimicrobial activity than the free ligand. | sphinxsai.com |
| Co(II), Fe(II), Zn(II), Cu(II) | N,N'-bis(salicylidene)-2,2-dimethyl-1,3-diaminopropane | E. coli, S. aureus | Promising antibacterial activity (except for Ni(II) complex). | biointerfaceresearch.com |
Enzyme Stabilization and Modulation
This compound and its derivatives play a role in both the stabilization and modulation of enzyme activity. Polyamide oligomers, which can be created through the condensation of this compound with a dibasic acid, have been shown to act as effective enzyme stabilizers. google.com These oligomers can be combined with enzymes such as proteases, amylases, cellulases, and lipases in either liquid or powdered form to improve their stability and extend their shelf-life. google.com
Beyond general stabilization, this compound can directly modulate the activity and levels of specific enzymes. In studies on rat liver, the administration of this compound led to a rapid decline in both the activity and the amount of ornithine decarboxylase enzyme protein. nih.govnih.gov This effect is linked to the induction of a macromolecular inhibitor known as an antizyme, which may enhance the degradation of the enzyme protein itself. nih.govnih.gov The loss of enzyme activity was shown to be primarily due to a loss of the enzyme protein rather than the formation of inactive enzyme-antizyme complexes. nih.govnih.gov
In plant physiology, this compound has been observed to inhibit the activity of proteases. During the senescence of excised oat leaves, which is marked by a sharp rise in protease activity, the application of this compound inhibits this increase and the subsequent breakdown of chlorophyll. nih.gov This suggests that the compound can modulate enzymatic processes related to aging and degradation in plants. nih.gov
Impact on Cellular Processes
Reprogramming of Metabolism in Microorganisms (e.g., Penicillium chrysogenum)
The addition of this compound (1,3-DAP) to cultures of the filamentous fungus Penicillium chrysogenum triggers a significant reprogramming of its metabolism. researchgate.netorcid.org Proteomic analyses reveal that 1,3-DAP causes extensive changes in the abundance of various proteins, suggesting a deep metabolic rearrangement. researchgate.netmdpi.com These changes are largely identical to those caused by spermidine, indicating they may act through a common mechanism. researchgate.net
Specifically, 1,3-DAP induces the overrepresentation of enzymes involved in the biosynthesis of precursors for penicillin, such as the amino acid valine and coenzyme A. researchgate.net It also stimulates the synthesis of enzymes involved in the production of β-alanine and pantothenic acid. mdpi.com These molecules are crucial for the synthesis of the phosphopantetheine prosthetic group, which is required to activate the large multidomain enzymes, like non-ribosomal peptide synthetases, that are central to the production of many secondary metabolites. mdpi.com Furthermore, 1,3-DAP treatment leads to an increase in the intracellular content of vesicles, which are thought to sequester secondary metabolites to protect the cell from self-toxicity. researchgate.netunileon.es
Induction of Secondary Metabolite Overproduction (e.g., Penicillin)
A direct consequence of the metabolic reprogramming induced by this compound is the significant overproduction of secondary metabolites, most notably penicillin in P. chrysogenum. researchgate.netoup.com The addition of 1,3-DAP stimulates the expression of the core penicillin biosynthetic genes, including pcbAB, pcbC, and penDE. researchgate.net
Proteomic studies confirm this stimulatory effect, showing an overrepresentation of isopenicillin N acyltransferase (IAT), the final enzyme in the penicillin biosynthesis pathway. researchgate.netmdpi.com A new, modified isoform of the IAT protein was also detected in cultures supplemented with 1,3-DAP, which may possess improved biosynthetic activity. researchgate.net Concurrently, 1,3-DAP reduces the abundance of enzymes in the homogentisate (B1232598) pathway, which is responsible for degrading phenylacetic acid. researchgate.netmdpi.com This reduction in catabolism increases the availability of phenylacetic acid, a key precursor for the side chain of benzylpenicillin, further boosting antibiotic production. researchgate.netmdpi.com This induction mechanism is not limited to penicillin; similar effects have been noted for cephalosporin production in Acremonium chrysogenum, suggesting it may be a common regulatory mechanism in fungi. mdpi.com
Agricultural and Plant Science Research
Regulation of Defense Responses in Plants under Stress (e.g., Arsenic Toxicity in Wheat)
In the realm of plant science, this compound has been identified as a regulator of plant defense responses against abiotic stress, such as arsenic (As) toxicity. nih.gov Arsenic is a hazardous metalloid that impairs photosynthesis, cell division, and the cellular redox state in plants. nih.gov
Research on wheat (Triticum aestivum) has shown that hydroponic application of this compound can mitigate the detrimental effects of arsenic stress. nih.gov Plants treated with this compound under arsenic exposure exhibited improved relative growth rate (RGR), relative water content (RWC), and protection of the photosynthetic machinery, specifically the photosystem II (PSII) photochemistry. nih.gov
The protective effect of this compound is linked to its ability to bolster the plant's antioxidant defense system. nih.gov Its application led to increased activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POX), and guaiacol (B22219) peroxidase (GPX). nih.gov This enhancement of the antioxidant system helps to reduce the accumulation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and lowers lipid peroxidation, thereby preventing oxidative damage to cells. nih.gov Furthermore, this compound helps maintain the cellular redox state by regulating the ascorbate-glutathione (AsA-GSH) cycle. nih.gov These findings indicate that this compound has significant potential to confer resistance to wheat by protecting critical biochemical processes from arsenic-induced oxidative damage. nih.gov
Table 2: Effects of this compound (Dap) on Wheat under Arsenic (As) Stress
| Parameter | Effect of Arsenic (As) Stress Alone | Effect of As Stress + 1,3-Dap Treatment | Citation |
| Relative Growth Rate (RGR) | Decreased | Improved compared to As stress alone | nih.gov |
| Relative Water Content (RWC) | Decreased | Improved compared to As stress alone | nih.gov |
| PSII Photochemistry | Impaired | Protected from damage | nih.gov |
| Antioxidant Enzymes (SOD, POX, GPX) | Altered activity | Increased activity | nih.gov |
| ROS (H₂O₂) Accumulation | Increased | Effectively reduced | nih.gov |
| Lipid Peroxidation (TBARS) | Increased | Effectively reduced | nih.gov |
Modulation of Plant Growth and Antioxidant Systems
This compound (DAP), a product of polyamine catabolism, plays a significant role in modulating plant growth and enhancing antioxidant defense systems, particularly under conditions of abiotic stress. researchgate.netnih.gov Research has demonstrated that exogenous application of this compound can mitigate the detrimental effects of environmental stressors by influencing various physiological and biochemical processes within the plant. researchgate.netnih.gov
The protective effects of this compound are closely linked to its ability to bolster the plant's antioxidant defense system. researchgate.netnih.gov Under stress conditions, the balance of the antioxidant capacity is often disrupted, leading to an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation. nih.gov Application of this compound has been observed to enhance the activities of key antioxidant enzymes. nih.gov For instance, in wheat plants under arsenic stress, this compound treatment led to increased activities of superoxide dismutase (SOD), peroxidase (POX), and glutathione (B108866) peroxidase (GPX). nih.gov It also plays a crucial role in maintaining the cellular redox state by regulating the components of the ascorbate-glutathione (AsA-GSH) cycle, including ascorbate (B8700270) peroxidase (APX), monodehydroascorbate reductase (MDHAR), and dehydroascorbate reductase (DHAR). nih.gov By enhancing the enzymatic and non-enzymatic antioxidant systems, this compound effectively reduces the accumulation of hydrogen peroxide (H₂O₂) and lipid peroxidation, thereby protecting cellular membranes from oxidative damage. researchgate.netnih.gov
Seed priming with this compound has also been investigated as a method to improve stress tolerance. In Arabidopsis thaliana, seed priming with this compound was found to enhance tolerance to osmotic and salt stress, leading to better growth and greener seedlings under these adverse conditions. researchgate.net This suggests that this compound can induce metabolic changes that prepare the plant for better performance under stress. researchgate.net
The influence of environmental factors, such as light, on polyamine metabolism, including the levels of this compound, has also been noted. In wheat, light conditions have been shown to distinctly affect the endogenous levels of polyamines, with light generally leading to a reduction in the this compound content in leaves, suggesting an inhibition of the terminal catabolism of higher polyamines. mdpi.comnih.gov This interplay highlights the complex regulation of polyamine metabolism in response to both external environmental cues and applied treatments.
Detailed Research Findings
The following tables summarize the effects of this compound on plant growth and antioxidant systems as documented in scientific literature.
Table 1: Effect of this compound (DAP) on Growth Parameters of Wheat (Triticum aestivum) under Arsenic (As) Stress
| Treatment | Relative Growth Rate (RGR) | Relative Water Content (RWC) | Proline Content |
| Control | Normal | Normal | Normal |
| Arsenic (100 µM) | Decreased | Decreased | Decreased |
| Arsenic + DAP (0.1 mM) | Reversal of Inhibition | Reversal of Inhibition | Reversal of Inhibition |
| Arsenic + DAP (0.5 mM) | Reversal of Inhibition | Reversal of Inhibition | Reversal of Inhibition |
| Arsenic + DAP (1.0 mM) | Reversal of Inhibition | Reversal of Inhibition | Reversal of Inhibition |
Data synthesized from a study on wheat under arsenic stress. nih.gov
Table 2: Effect of this compound (DAP) on Antioxidant Enzyme Activities in Wheat (Triticum aestivum) under Arsenic (As) Stress
| Treatment | Superoxide Dismutase (SOD) | Catalase (CAT) | Ascorbate Peroxidase (APX) | Glutathione Reductase (GR) |
| Arsenic (100 µM) | Decreased | Decreased | Decreased | Decreased |
| Arsenic + DAP | Increased | Increased Activity | Increased Activity | Increased Activity |
Data synthesized from a study on wheat under arsenic stress. nih.gov
Environmental Research Applications of 1,3 Diaminopropane
Wastewater Treatment and Remediation
1,3-Diaminopropane plays a significant role in the development of materials and methods for cleaning contaminated water sources. Its applications in this field are diverse, ranging from the removal of heavy metals to the adsorption of organic pollutants.
Heavy Metal Chelation and Removal
The presence of two primary amine groups in this compound allows it to act as an effective chelating agent, forming stable complexes with various heavy metal ions. chemimpex.com This property is harnessed in wastewater treatment to sequester and remove toxic metals.
Derivatives of this compound, such as this compound-N,N,N',N'-tetraacetic acid (PDTA), are powerful chelating agents used for the removal of heavy metals from wastewater. chemimpex.com These compounds can effectively bind to metal ions, a process that is crucial for detoxifying contaminated water. chemimpex.com For instance, research has demonstrated the efficacy of such compounds in removing lead and cadmium from industrial wastewater. Similarly, resins modified with this compound have shown a high affinity for removing ions like Fe(II), Cu(II), Zn(II), and Pb(II) from aqueous solutions. researchgate.net The order of removal efficiency for one synthesized resin was found to be Fe(II) > Cu(II) > Zn(II) > Pb(II). researchgate.net
The chelation process involves the formation of stable complexes between the nitrogen and oxygen atoms of the chelating agent and the metal ions. This sequesters the metal ions, preventing them from participating in other chemical reactions and facilitating their removal from the water. The effectiveness of heavy metal removal is often dependent on the pH of the solution, with optimal adsorption for many metal ions occurring at a pH of 6 or 7. researchgate.net
Adsorption of Organic Pollutants (e.g., Pharmaceutical Residues)
Modified polymeric adsorbents containing this compound are being investigated for their potential to remove organic pollutants, such as pharmaceutical residues, from water. These pollutants are a growing environmental concern due to their persistence and potential long-term effects on aquatic ecosystems and human health. researchgate.net
A study evaluated a polymer-based adsorbent, this compound-modified poly(acrylonitrile-acrylic acid) (DAP-poly(ACN/AA)), for its ability to adsorb doxycycline (B596269) and mefenamic acid from aqueous solutions. researchgate.net The results indicated that the modified copolymer has a high sorption capacity, making it a promising candidate for treating effluents containing these pharmaceutical compounds. researchgate.net Polymeric adsorbents are often favored over other materials due to their selectivity, ease of chemical modification, and stability across a wide pH range. researchgate.net
Synthesis of Adsorbent Resins
This compound is a key component in the synthesis of various adsorbent resins designed for wastewater treatment. nih.govseplite.com These resins are created with specific properties to target and remove a range of contaminants. The synthesis process often involves suspension polymerization, where pores are created within the resin structure to increase its surface area and adsorption capacity. seplite.com
For example, a chelating resin was synthesized by modifying poly(styrene-alt-maleic anhydride) with 3-aminobenzoic acid and then cross-linking it with this compound using ultrasonic irradiation. researchgate.net This created a three-dimensional structure capable of adsorbing heavy metal ions. researchgate.net In another application, an activated carbon microsphere (SLACM) was prepared by aminating a chloromethylstyrene-divinylbenzene-styrene copolymer with this compound, followed by a Mannich reaction with sodium lignosulfonate. nih.govmdpi.com This material was effective in adsorbing Cr(VI) from wastewater, with its efficiency being influenced by factors such as pH and temperature. nih.gov
Carbon Capture Technologies
The challenge of reducing greenhouse gas emissions has led to research into various carbon capture technologies. This compound has emerged as a useful molecule in this field, particularly in the modification of nanomaterials for CO2 adsorption.
Modification of Carbon Nanotubes for CO2 Adsorption
Researchers are modifying multi-walled carbon nanotubes (MWCNTs) with this compound to enhance their capacity for adsorbing carbon dioxide (CO2). nih.gov The functionalization process typically involves two steps: first, the MWCNTs are oxidized, often using a mixture of sulfuric and nitric acid, to introduce functional groups on their surface. nih.gov In the second step, the oxidized MWCNTs are treated with a this compound solution. nih.gov
This process attaches amine groups to the surface of the carbon nanotubes, creating active sites that have a high affinity for CO2. nih.gov The results of these modifications are significant. For example, one study found that at 303 K and 17.3 bar, MWCNTs functionalized with this compound adsorbed 92.71 mg/g of CO2, whereas raw MWCNTs only adsorbed 48.49 mg/g under the same conditions. nih.gov The incorporation of nitrogen-containing groups enhances the basicity of the carbon nanotubes, which in turn improves their capacity and selectivity for adsorbing acidic gases like CO2. researchgate.net
The effectiveness of CO2 adsorption is influenced by temperature, with studies showing that the adsorption capacity decreases as the temperature rises, indicating an exothermic process. uobaghdad.edu.iq The data from these experiments are often modeled using adsorption isotherms like the Langmuir and Freundlich models to better understand the adsorption process. nih.gov
Table 1: Comparison of CO2 Adsorption Capacity
| Adsorbent | Temperature (K) | Pressure (bar) | CO2 Adsorption Capacity (mg/g) |
| Raw MWCNTs | 303 | 17.3 | 48.49 nih.gov |
| This compound-functionalized MWCNTs | 303 | 17.3 | 92.71 nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3-diaminopropane in laboratory settings, and what methodological considerations ensure yield optimization?
- Answer : this compound is synthesized via catalytic hydrogenation of acrylonitrile derivatives or through microbial fermentation using engineered E. coli strains. For chemical synthesis, controlled reaction conditions (e.g., temperature, pressure, and catalyst selection) are critical to minimize side reactions like over-alkylation . Bio-based production involves metabolic pathway engineering, including overexpression of aspC (aspartate aminotransferase) and ppc (phosphoenolpyruvate carboxylase) to enhance precursor flux, achieving yields up to 13 g/L in fed-batch fermentation .
Q. How does the molecular structure of this compound influence its coordination chemistry in metal complex formation?
- Answer : The molecule’s two primary amine groups separated by a three-carbon chain enable chelation with transition metals (e.g., Ni, Pb), forming stable complexes. For example, Ni(II) complexes with this compound-derived ligands exhibit tetranuclear structures in the presence of SCN⁻ and Pb(II) ions, characterized via FTIR and elemental analysis . Steric and electronic effects of substituents on the diamine backbone (e.g., salicylidene derivatives) modulate redox properties and catalytic activity .
Advanced Research Questions
Q. What metabolic engineering strategies improve this compound production in E. coli, and how do computational models guide pathway optimization?
- Answer : Key strategies include:
- Pathway Selection : Comparative in silico flux analysis of C4 (e.g., Acinetobacter baumannii-derived ddc) vs. C5 pathways identifies the C4 route as more efficient for this compound synthesis .
- Gene Knockouts : Disrupting pfkA (phosphofructokinase) redirects carbon flux toward the aspartate pathway, increasing precursor availability .
- Dynamic Regulation : Synthetic small RNAs (sRNAs) fine-tune expression of competing pathways, balancing growth and production .
- Fed-Batch Optimization : High-cell-density fermentation with glucose minimal media achieves 13 g/L titers .
Q. How can researchers resolve contradictions between enzyme promiscuity data and phenotypic fitness in bacterial metabolism studies involving this compound?
- Answer : Discrepancies arise when enzymes (e.g., PP_2180 in Pseudomonas putida) show high in vitro activity on this compound but no fitness defect in vivo. This suggests redundant pathways or compensatory mechanisms in the native organism. Methodological solutions include:
- Multi-Omics Integration : Coupling proteomics and metabolomics to identify bypass pathways.
- Knockout Validation : Systematic deletion of candidate genes to pinpoint functional redundancies .
Q. What experimental designs mitigate confounding variables in comparative studies of CO₂ absorption capacities between 1,2-diaminopropane and this compound?
- Answer : Key controls include:
- Standardized Conditions : Fixed amine concentration (e.g., 2.5 mol/L), temperature, and CO₂ partial pressure .
- Lean/Rich Loading Analysis : Measuring cyclic capacity (difference between rich and lean CO₂ loading) to account for regeneration efficiency .
- Isomer-Specific Characterization : NMR or FTIR to confirm structural integrity post-experiment, ruling out degradation artifacts .
Methodological Guidelines
Q. How should researchers handle this compound in laboratory settings to ensure safety and reproducibility?
- Answer :
- Storage : Keep at 0–6°C in flame-resistant cabinets due to flammability (flash point: 49°C) .
- Handling : Use PPE (gloves, masks, fume hoods) to prevent dermal/ocular exposure; neutralize spills with weak acids (e.g., acetic acid) .
- Transport : Classify under UN 2922 (Corrosive Liquid, Toxic) with Packing Group II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
